2-Benzyloxy-propenal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRSVDDDWAILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446341 | |
| Record name | 2-BENZYLOXY-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62222-04-2 | |
| Record name | 2-BENZYLOXY-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Benzyloxy Propenal
Electrophilic Nature of the Carbonyl Group
The structure of 2-benzyloxy-propenal, an α,β-unsaturated aldehyde, features two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity is a consequence of electron delocalization across the conjugated π-system. pressbooks.pub Resonance structures show that both the carbonyl carbon (C1) and the β-carbon (C3) bear a partial positive charge, rendering them electrophilic. pressbooks.pub
The aldehyde group is characterized by a highly polarized carbon-oxygen double bond, making the carbonyl carbon a strong electrophilic center. Nucleophiles readily attack this carbon in a process known as nucleophilic addition. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation yields an alcohol. libretexts.org
For α,β-unsaturated aldehydes like this compound, two main pathways for nucleophilic addition exist:
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This pathway is typical for strong, reactive nucleophiles such as Grignard reagents or organolithium compounds.
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the conjugated system. This is more common with softer, less basic nucleophiles like organocuprates, amines, and thiols. pressbooks.pub
The competition between these two pathways is governed by factors such as the nature of the nucleophile, steric hindrance around the electrophilic centers, and reaction conditions (kinetic vs. thermodynamic control).
The benzyloxy group (–OCH₂Ph) at the C2 position significantly modulates the electronic properties and, consequently, the reactivity of the propenal system. Its influence is twofold, arising from competing inductive and resonance effects.
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the α-carbon through the sigma bond. This effect tends to increase the electrophilicity of the nearby carbonyl carbon.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the conjugated π-system. This donation of electron density increases the electron density of the C=C double bond and, to a lesser extent, the carbonyl group.
Role as a Dienophile in Cycloaddition Reactions
The carbon-carbon double bond in this compound allows it to participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction is a powerful tool for forming six-membered rings with a high degree of stereochemical control. wikipedia.orglibretexts.org
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the 4π-electron component) and a dienophile. wikipedia.orgorganic-chemistry.org The reaction proceeds through a single, cyclic transition state, leading to the simultaneous formation of two new sigma bonds and a new pi bond. libretexts.orgmasterorganicchemistry.com
Key stereochemical principles of the Diels-Alder reaction include:
Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will form a cis-substituted cyclohexene, while a trans-dienophile will form a trans-substituted product. masterorganicchemistry.comlibretexts.org
The Endo Rule: When a dienophile with a conjugating substituent (like the aldehyde group) reacts with a cyclic diene, the formation of the endo product is kinetically favored over the exo product. wikipedia.orgchemistnotes.com This preference is attributed to stabilizing secondary orbital interactions between the π-system of the substituent and the developing π-bond in the diene at the transition state. wikipedia.org
In a "normal" electron demand Diels-Alder reaction, the reaction rate is accelerated when the dienophile is electron-poor and the diene is electron-rich. libretexts.orgmasterorganicchemistry.com This is because it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, which is the primary orbital interaction. organic-chemistry.org
This compound possesses an electron-withdrawing aldehyde group, which lowers the energy of its LUMO, making it a suitable dienophile for this type of reaction. masterorganicchemistry.com However, as discussed previously, the electron-donating resonance effect of the 2-benzyloxy group counteracts this. chemistnotes.com Consequently, this compound is expected to be a moderately reactive dienophile. It would react most efficiently with electron-rich dienes, such as those bearing alkoxy or alkyl substituents (e.g., Danishefsky's diene). wikipedia.org
The Diels-Alder concept can be extended to systems where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org In the case of this compound, the carbonyl group (C=O) can itself act as the 2π component, functioning as a heterodienophile. This is known as an oxo-Diels-Alder reaction. wikipedia.org
When reacting with a conjugated diene, the C=O double bond of the aldehyde can undergo a [4+2] cycloaddition to form a dihydropyran ring. wikipedia.orgillinois.edu These reactions are often promoted by Lewis acids, which coordinate to the carbonyl oxygen, thereby lowering the energy of the C=O π* orbital (the LUMO) and increasing its reactivity toward the diene. illinois.edu
Regioselectivity and Stereoselectivity in Cycloadditions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org For a compound like this compound, which contains an electron-deficient carbon-carbon double bond conjugated with an aldehyde, it can participate in several types of cycloadditions, primarily acting as the 2π-electron component (the dienophile or dipolarophile).
The regioselectivity of these reactions—the orientation in which the molecules combine—is governed by the electronic properties of the reactants. The electron-withdrawing aldehyde group and the electron-donating benzyloxy group create a polarized π-system. In a potential [4+2] Diels-Alder reaction with an electron-rich diene, the regioselectivity would be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Similarly, in a [3+2] cycloaddition with a 1,3-dipole, the electronic and steric interactions between the dipole and the dipolarophile (this compound) would dictate the regiochemical outcome.
Stereoselectivity refers to the specific stereoisomer that is formed. In concerted cycloadditions, the stereochemistry of the reactants is often transferred to the product in a predictable manner. For instance, in a Diels-Alder reaction, the dienophile adds to the diene in a syn fashion, and the reaction typically proceeds via an endo transition state due to favorable secondary orbital interactions, although this can be influenced by steric hindrance from bulky substituents like the benzyloxy group.
Computational Insights into Transition States of Cycloadditions
Computational chemistry provides valuable insights into the mechanisms of cycloaddition reactions by modeling the transition states. rsc.orgnih.gov Using methods like Density Functional Theory (DFT), chemists can calculate the energies of different possible reaction pathways and transition state structures. nih.gov
For a hypothetical cycloaddition involving this compound, computational studies could elucidate the factors controlling selectivity. Key areas of investigation would include:
Activation Energies: Calculating the activation energies for different regio- and stereoisomeric pathways would predict the kinetically favored product. A lower activation energy corresponds to a faster reaction rate.
Transition State Geometries: Analysis of the calculated transition state geometries can reveal the extent of bond formation (i.e., whether the mechanism is synchronous or asynchronous) and identify key steric or electronic interactions that stabilize one transition state over another. For example, calculations could determine if the benzyloxy group sterically disfavors an endo approach in a Diels-Alder reaction.
Orbital Analysis: Computational methods allow for the visualization and analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants. This analysis helps to explain the observed regioselectivity based on the orbital coefficients at the reacting centers.
While specific computational studies on this compound are not available, such analyses are standard practice for understanding and predicting the outcomes of complex cycloaddition reactions.
Transformations of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a key site for chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing aldehyde and the electron-donating benzyloxy group.
The alkene and aldehyde functional groups in this compound can be reduced under various conditions.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni), the carbon-carbon double bond can be selectively reduced to a single bond, yielding 2-benzyloxy-propanal. Under more forcing conditions, the aldehyde group can also be reduced to a primary alcohol, affording 2-benzyloxy-1-propanol.
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as 2-propanol or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C). It can be a milder alternative to catalytic hydrogenation. It is important to note that transfer hydrogenation conditions can sometimes lead to the hydrogenolysis (cleavage) of benzyl (B1604629) ethers, which would be an undesired side reaction in this case.
Chemoselective Reduction: Specific reducing agents can target one functional group in the presence of the other. For example, sodium borohydride (B1222165) (NaBH₄) would typically reduce the aldehyde to an alcohol without affecting the C=C double bond, yielding 2-benzyloxy-2-propen-1-ol. Conversely, reagents designed for conjugate reduction could potentially reduce the double bond while leaving the aldehyde intact.
The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid. This transformation would convert this compound into 2-benzyloxy-acrylic acid. Common oxidizing agents for this purpose include:
Tollens' Reagent: [Ag(NH₃)₂]⁺
Fehling's or Benedict's Reagent: Cu²⁺ complex
Potassium Permanganate (B83412) (KMnO₄): Under controlled, mild conditions.
Chromium-based reagents: Such as Jones reagent (CrO₃ in acetone/sulfuric acid). Care must be taken as these reagents are harsh and can also react with the alkene and benzyl ether.
A related compound, (R)-(+)-2-benzyloxypropionic acid, has been synthesized, indicating that the corresponding saturated carboxylic acid is a stable entity. chemicalbook.com
The alkene moiety can undergo addition reactions to introduce oxygen-containing functional groups.
Epoxidation: The reaction of the C=C double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. This reaction would yield 2-(benzyloxy)oxirane-2-carbaldehyde. The reaction is stereospecific, with the oxygen atom adding to one face of the double bond.
Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved with different stereochemical outcomes.
Syn-dihydroxylation: This adds both hydroxyl groups to the same face of the double bond. Reagents for this transformation include osmium tetroxide (OsO₄, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (KMnO₄).
Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond. This is typically achieved in a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water.
Other Key Transformations
Beyond the reactions of the carbon-carbon double bond and the aldehyde, this compound could undergo other transformations characteristic of its functional groups. One significant reaction is the cleavage of the benzyl ether. This is commonly accomplished via catalytic hydrogenolysis (H₂ with a Pd catalyst), which cleaves the C-O bond of the ether and replaces the benzyl group with a hydrogen atom, yielding a hydroxyl group. In this case, such a reaction would likely also reduce the alkene and aldehyde, leading to propane-1,2-diol.
Wittig Condensation and Olefination Reactions
The Wittig reaction is a widely utilized synthetic method for the formation of carbon-carbon double bonds from carbonyl compounds. The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base.
In the context of this compound, the aldehyde functionality would be the site of reaction. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
Non-stabilized ylides (e.g., those with alkyl substituents) generally favor the formation of Z-alkenes. The reaction is believed to proceed via a kinetically controlled pathway involving an early, puckered transition state that leads to a syn-oxaphosphetane intermediate, which subsequently collapses to yield the Z-alkene.
Stabilized ylides (e.g., those bearing electron-withdrawing groups such as esters or ketones) typically lead to the formation of E-alkenes. In this case, the reaction is thermodynamically controlled, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the E-alkene.
A hypothetical reaction of this compound with a stabilized ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, would be expected to yield the corresponding (2E,4E)-ethyl 5-(benzyloxy)penta-2,4-dienoate. The reaction conditions would typically involve an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
Hypothetical Wittig Reaction Data for this compound
| Wittig Reagent (Ylide) | Expected Major Product | Predominant Isomer |
|---|---|---|
| Methylenetriphenylphosphorane | 3-(Benzyloxy)-1,3-butadiene | N/A |
| Ethylidenetriphenylphosphorane | 1-(Benzyloxy)-1,3-pentadiene | Z |
Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. This reaction is renowned for its high stereoselectivity, almost exclusively producing E-alkenes.
The increased E-selectivity is attributed to the steric hindrance in the transition state leading to the syn-betaine intermediate, which would form the Z-alkene. The transition state leading to the anti-betaine is sterically more favorable, thus leading to the predominant formation of the E-alkene.
For this compound, an HWE reaction with a phosphonate reagent, such as triethyl phosphonoacetate, would be anticipated to yield the E-isomer of the corresponding α,β-unsaturated ester with high selectivity. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent.
Hypothetical Horner-Wadsworth-Emmons Reaction Data for this compound
| Phosphonate Reagent | Base | Expected Product | Predominant Isomer |
|---|---|---|---|
| Triethyl phosphonoacetate | NaH | Ethyl 4-(benzyloxy)-2,4-pentadienoate | E |
| Diethyl (cyanomethyl)phosphonate | KHMDS | 4-(Benzyloxy)-2,4-pentadienenitrile | E |
Applications in Complex Molecule Synthesis and As a Chiral Building Block Drawing Parallels with 2 Benzyloxypropanal
Stereoselective Formation of Carbon-Carbon Bonds
The α,β-unsaturated nature of 2-Benzyloxy-propenal allows it to participate in a range of carbon-carbon bond-forming reactions, offering opportunities for stereochemical control.
Aldol (B89426) Reactions and Derivatives (e.g., Mukaiyama Aldol)
While the provided search results offer limited specific data for this compound in aldol reactions, the compound's structure suggests its potential utility. General mentions indicate that compounds like this compound are of interest in aldol reactions for mediating stereochemical information, particularly in the synthesis of deoxysugars lookchem.com. However, detailed research findings, including yields, diastereomeric ratios (dr), or enantiomeric excesses (ee) for this compound in these reactions were not found. The majority of detailed studies in this area within the search results pertain to the saturated analogue, 2-Benzyloxypropanal psu.eduscribd.comniph.go.jp.
Specific research findings detailing the diastereoselectivity of aldol reactions involving this compound, such as those governed by Cram-Felkin, Cram-Cyclic, or chelation control models, were not identified in the provided search results. The extensive discussions on these models in the context of aldol additions within the search results primarily focus on 2-Benzyloxypropanal psu.eduscribd.com.
Information regarding enantioselective variants of aldol reactions employing this compound, utilizing chiral catalysts or auxiliaries, was not found in the provided search results. The general mention of "synthesis of deoxysugars with > 99% ee" in relation to this compound lookchem.com suggests potential for high enantioselectivity, but lacks specific methodologies or data.
Henry Reactions
No specific research findings or data detailing the application of this compound in Henry reactions (nitroaldol reactions) were found in the provided search results.
Allylation Reactions (e.g., with allylic silanes/stannanes)
Allylation reactions are crucial for carbon-carbon bond formation, introducing allyl groups into organic molecules, which can then be further functionalized. Chiral aldehydes, such as (S)-2-(Benzyloxy)propanal, serve as valuable substrates in these transformations, enabling the creation of new stereocenters with high diastereoselectivity.
Research has demonstrated the highly diastereoselective addition of enantioenriched allenylstannanes to (S)-2-(Benzyloxy)propanal acs.org. In these reactions, allylic stannanes, often in the presence of Lewis acids like SnCl4, MgBr2·etherate, or BF3·OEt2, react with chiral aldehydes to form new chiral centers with controlled stereochemistry core.ac.ukwiley.com. For instance, the reaction of (S)-2-(Benzyloxy)propanal with specific allylic stannanes in the presence of Lewis acids can lead to the formation of syn- or anti-configured products, often with excellent diastereomeric ratios core.ac.ukwiley.com. The choice of Lewis acid and reaction conditions significantly influences the stereochemical outcome, allowing for the synthesis of specific diastereomers of homoallylic alcohols or related structures core.ac.ukwiley.com.
Table 1: Diastereoselective Allylation of (S)-2-(Benzyloxy)propanal with Allylic Stannanes
| Aldehyde Substrate | Allylic Stannane/Silane | Lewis Acid / Conditions | Key Product Type / Outcome | Citation |
| (S)-2-(Benzyloxy)propanal | Allylic stannanes | SnCl4, MgBr2·etherate, BF3·OEt2 | Syn/anti homoallylic alcohols, cyclopropylcarbinols, syn, syn adducts | core.ac.ukwiley.com |
| (S)-2-(Benzyloxy)propanal | Enantioenriched allenylstannanes | Not specified | Highly diastereoselective SE' additions | acs.org |
| α-Benzyloxyaldehydes (general) | Stannane 1 | SnCl4 | High stereoselection, single diastereomer observed | core.ac.uk |
Precursor to Biologically Relevant Scaffolds and Natural Products
Chiral aldehydes are indispensable building blocks in the synthesis of complex molecules that exhibit biological activity, including natural products and pharmaceuticals. Their inherent chirality allows for the precise construction of stereocenters, which are critical for molecular recognition and biological function.
Synthesis of Sugar Analogs and Glycosides
Chiral aldehydes play a role in the synthesis of carbohydrate derivatives and glycosides, which are vital components of many biological molecules. While direct synthesis of sugar analogs from this compound is not explicitly detailed in the provided snippets, the general utility of chiral aldehydes in constructing complex polyhydroxylated structures is well-documented. For instance, research into the synthesis of 2-deoxy-glycosides often involves protected carbohydrate precursors, and chiral aldehydes are fundamental in building the carbon backbone of such molecules nih.govacs.orgnih.gov. The benzyloxy group itself is a common protecting group in carbohydrate chemistry, suggesting potential, albeit indirect, relevance.
Applications in the Synthesis of Macrolides and Polyketides
Macrolides and polyketides are classes of complex natural products with significant pharmacological properties, often synthesized using convergent strategies that rely on chiral building blocks. (S)-2-(Benzyloxy)propanal has been identified as a versatile intermediate utilized in the synthesis of complex molecules, including macrolide antibiotics and other biologically active compounds . The precise control over stereochemistry offered by such chiral aldehydes is essential for assembling the intricate carbon frameworks characteristic of these natural products molaid.comnih.gov.
Formation of Heterocyclic Systems (e.g., pyrans, quinazolinones)
Aldehydes are versatile precursors for the formation of various heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products. Pyran-2-one derivatives, for example, are known to undergo reactions leading to a wide range of heterocyclic compounds, including pyrans, through nucleophilic attack and subsequent rearrangements imist.maimist.ma. While specific examples of this compound directly leading to pyrans or quinazolinones are not detailed in the provided search results, its aldehyde functionality suggests potential reactivity in cyclization reactions that could form such scaffolds, particularly in multi-step synthetic sequences.
Role in Multi-step Cascade Sequences
Cascade sequences, also known as domino or tandem reactions, involve a series of transformations that occur sequentially in a single reaction vessel, often without isolation of intermediates. These processes are highly efficient, reducing reaction time, waste, and the need for protecting groups. Aldehydes are frequently involved in cascade reactions due to their diverse reactivity, participating in nucleophilic additions, cyclizations, and rearrangements.
While specific cascade reactions directly involving this compound are not detailed in the provided literature snippets, the compound's structural features suggest it could participate in such sequences. For example, cascade benzannulation strategies have been reported using α-hydroxy aldehydes with indoles to construct complex benzo[a]carbazole architectures researchgate.net. Similarly, organocatalytic cascade reactions involving aldehydes are well-established for the synthesis of various cyclic structures researchgate.netcaltech.edursc.org. The aldehyde functionality in this compound could potentially engage in such multi-step transformations, contributing to the efficient synthesis of complex molecular architectures.
Spectroscopic Characterization for Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
While general characteristic IR absorption bands for similar functional groups (e.g., C=O stretch for the aldehyde, C=C stretch for the alkene, and C-O-C stretch for the ether) can be predicted, no experimentally obtained IR spectrum for 2-Benzyloxy-propenal is available for a specific analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol . However, no specific mass spectrum is available to detail its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is no available High-Resolution Mass Spectrometry data to confirm the exact mass and elemental composition of this compound.
Chiroptical Methods for Stereochemical Assignment
Chiroptical techniques are indispensable in the field of stereochemistry, offering insights into the absolute configuration and conformational preferences of chiral molecules. These methods measure the difference in the interaction of a chiral substance with left and right circularly polarized light.
Optical Rotation
A fundamental chiroptical property is optical rotation, the rotation of the plane of plane-polarized light as it passes through a chiral sample. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The specific rotation, [α], is a standardized measure of this property.
For the (S)-enantiomer of 2-benzyloxypropanal, a closely related compound, experimental data reveals a negative specific rotation, indicating it is levorotatory. However, the reported values show some variability, which may be attributed to differences in sample purity, solvent, and temperature. One source reports a specific rotation ([α]D) in the range of -49.0 to -53.0 degrees when measured in chloroform (B151607) at a concentration of 1 g/100mL. Another measurement provides a more specific value of -31.5325 degrees under similar conditions (c=1 g/100mL in chloroform). The dextrorotatory (R)-enantiomer would be expected to exhibit a positive rotation of the same magnitude under identical conditions.
Reported Optical Rotation Values for (S)-2-Benzyloxypropanal
| Specific Rotation ([α]D) | Concentration (c) | Solvent | Reference |
|---|---|---|---|
| -49.0 to -53.0° | 1 g/100mL | Chloroform | researchgate.net |
| -31.5325° | 1 g/100mL | Chloroform | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and provides a unique fingerprint for a chiral compound. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the molecule's stereochemistry.
The development of detailed research findings, including experimental CD spectra and theoretical calculations, would be invaluable for the unambiguous stereochemical assignment of this compound and its derivatives.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate the electronic structure and predict the reactivity of 2-benzyloxy-propenal. A common approach involves using hybrid functionals like B3LYP with a suitable basis set, such as 6-311G(d,p), to optimize the molecular geometry and calculate various electronic parameters. nih.gov
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP map would reveal electron-rich regions (negative potential), likely around the oxygen atoms of the carbonyl and ether groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), such as the hydrogen atom of the aldehyde group, would be highlighted as sites for nucleophilic attack. mdpi.com
| Descriptor | Formula | Predicted Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. mdpi.com |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. mdpi.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of the molecule. mdpi.com |
Transition State Analysis and Reaction Mechanism Elucidation
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For aldehydes like this compound, which participate in reactions such as cycloadditions, understanding the transition state geometry and energy is key to predicting reaction outcomes.
A notable example is the computational study of the [2+2] cycloaddition between ketenes and the closely related chiral α-alkoxy aldehyde, (S)-2-(benzyloxy)propanal. acs.org Theoretical calculations at levels such as MP2/6-31G//HF/6-31G and B3LYP/6-31G* have been used to locate and characterize the transition states for the formation of different stereoisomers. acs.org
In this specific cycloaddition, two primary transition states, syn-TSa and anti-TSa, were identified. The relative energies of these transition states determine the stereochemical outcome of the reaction. Calculations predicted that syn-TSa is the lower energy saddle point, suggesting that the reaction preferentially proceeds through this pathway to form the corresponding syn cycloadduct. acs.org The energy difference between the competing transition states allows for a quantitative prediction of the diastereomeric ratio of the products. acs.org Such analyses consider the complex interplay of steric, electrostatic, and stereoelectronic effects that govern the reaction pathway. acs.org
| Transition State | Computational Level | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 25 °C) |
|---|---|---|---|
| syn-TSa | B3LYP/6-31G | 0.00 | ~78:22 |
| anti-TSa | B3LYP/6-31G | +0.76 |
Prediction of Regioselectivity and Stereoselectivity
The stereochemical outcome of reactions involving chiral molecules like this compound is of paramount importance in synthesis. The presence of a stereocenter adjacent to the aldehyde group, combined with the bulky benzyloxy substituent, provides a strong basis for stereocontrol.
Computational chemistry offers robust methods to predict both regioselectivity and stereoselectivity. As demonstrated in the transition state analysis of the [2+2] cycloaddition, the calculated energy differences between competing pathways can predict which stereoisomer will be the major product. acs.org Theoretical models can rationalize 1,2-asymmetric induction, where the existing stereocenter dictates the stereochemistry of the newly formed one.
One critical factor that can be modeled computationally is chelation control. The oxygen atom of the benzyloxy group can coordinate with a Lewis acid, creating a rigid, cyclic transition state. This conformation directs the incoming nucleophile to attack the carbonyl carbon from a specific face, leading to high diastereoselectivity. Computational studies can model these chelated intermediates and their transition states to predict the favored product.
Moreover, the field has seen the rise of machine learning techniques to predict the selectivity of chemical reactions. arxiv.orgnih.gov By training models on large datasets of reactions, these approaches can often predict outcomes for new substrates and catalysts with high accuracy, complementing traditional quantum mechanical calculations. arxiv.orgrsc.orgmit.edu
Conformation Analysis and Conformational Isomerism
The reactivity and spectroscopic properties of a flexible molecule like this compound are heavily influenced by its conformational preferences. The molecule can exist as a mixture of different conformers arising from rotation around its single bonds.
The parent molecule, propanal, is known to exist as two primary conformers: a more stable cis form, where the methyl group eclipses the carbonyl oxygen, and a less stable gauche form. researchgate.netnih.gov For this compound, the situation is more complex due to the additional rotatable bonds in the benzyloxy group (C-O and O-CH₂).
Molecular Dynamics Simulations (where applicable)
While DFT and other quantum mechanical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be applied to study several phenomena. For instance, simulations of the molecule in different solvents could reveal detailed information about its solvation structure and how solvent molecules interact with different parts of the solute. This can provide insights into solvent effects on reactivity and conformational stability.
Furthermore, MD simulations are well-suited for studying conformational dynamics. nih.govaps.org They can show the transitions between different conformational isomers, determine the timescales of these changes, and calculate the equilibrium populations of each conformer, complementing the static picture from conformational analysis. If this compound were to interact with a larger entity, such as a catalyst surface or an enzyme's active site, MD simulations would be the primary tool for modeling this dynamic binding process and understanding the intermolecular interactions that govern it. dntb.gov.ua
Future Research Trajectories and Synthetic Opportunities
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure 2-Benzyloxy-propenal is crucial for its application in chiral synthesis. Existing methods often involve the protection of a chiral precursor or asymmetric synthesis techniques.
Current Synthetic Approaches: Common routes include the benzylation of (S)-2-hydroxypropanal or (S)-ethyl lactate (B86563) using benzyl (B1604629) bromide under basic or acidic conditions, respectively orgsyn.org. Oxidation of (S)-2-(benzyloxy)-3-hydroxypropanol using reagents like pyridinium (B92312) chlorochromate (PCC) has also been reported . Alternative strategies involve asymmetric epoxidation followed by ring-opening and oxidation, as seen in the preparation of related hydrazinecarboxaldehyde intermediates .
Stereocontrol in Reactions: (S)-2-Benzyloxy-propanal has demonstrated significant stereocontrol in reactions such as [2+2] cycloadditions with various ketenes, yielding syn-2-oxetanones with high diastereoselectivity acs.org. It is also recognized for its utility in reactions like the Baylis-Hillman reaction and as a building block in natural product synthesis .
Future Directions: Research could focus on developing more atom-economical and environmentally friendly synthetic routes. Exploring enzymatic catalysis for the synthesis of chiral precursors or the direct functionalization of simpler molecules could offer novel, highly stereoselective pathways. Optimization of existing chemical syntheses for higher yields and enantiomeric purity, potentially through the development of new chiral catalysts or auxiliaries, remains a key area for advancement.
Table 1: Key Synthetic Approaches to (S)-2-(Benzyloxy)propanal
| Method | Key Reagents/Conditions | Yield/Stereoselectivity | Notes |
| Benzylation of (S)-2-hydroxypropanal | Benzyl bromide, base (e.g., NaOH) | Not specified | Nucleophilic substitution |
| Oxidation of (S)-2-(benzyloxy)-3-hydroxypropanol | Pyridinium chlorochromate (PCC) in dichloromethane (B109758), 0°C | Retained stereochemistry | |
| Asymmetric Epoxidation & Ring-Opening | (S)-Styrene oxide, benzyl alcohol, Mitsunobu conditions, chiral catalyst | Not specified | Followed by Swern oxidation |
| Horner-Wadsworth-Emmons Reaction | (−)-(S)-2-(Benzyloxy)propanal, phosphonate (B1237965) reagent | High yield | Used for synthesis of sulfone derivatives orgsyn.org |
| Benzylation of Ethyl Lactate | Benzyl bromide, acid catalyst | High yield | Avoids racemization during reaction course orgsyn.org |
Exploration of New Reactivity Modes and Transformations
The aldehyde functionality of this compound is a focal point for diverse chemical transformations. Its α-benzyloxy substituent influences both its electronic properties and steric environment, offering opportunities for controlled reactivity.
Established Reactivity: Beyond its use in the Baylis-Hillman reaction and cycloadditions acs.org, this compound can undergo oxidation to corresponding carboxylic acids or ketones, and reduction to alcohols . The benzyloxy group itself can be selectively cleaved or modified under specific conditions, providing a handle for further synthetic manipulation. The Horner-Wadsworth-Emmons reaction is also a notable transformation orgsyn.org.
Potential New Transformations: Future research could explore its participation in novel organocatalytic reactions, leveraging its chiral nature to induce asymmetry. Investigating its reactivity in metal-catalyzed cross-coupling reactions or as a Michael acceptor in conjugate additions could unlock new synthetic pathways. Furthermore, exploring tandem reactions where the aldehyde is transformed and the benzyloxy group is subsequently manipulated could lead to complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Benzyloxy-propenal in laboratory settings?
- Methodological Answer : Synthesis typically involves introducing the benzyloxy group via nucleophilic substitution or protection/deprotection strategies. For example, benzyl ether formation using benzyl bromide under basic conditions (e.g., NaH in THF) can protect hydroxyl intermediates. Subsequent oxidation of propenol derivatives (e.g., using PCC or Swern oxidation) yields the aldehyde group. Ensure anhydrous conditions and inert atmosphere to prevent side reactions. Characterization via H/C NMR and FT-IR confirms structural integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies protons on the benzyloxy group (δ ~4.5–5.0 ppm) and the α,β-unsaturated aldehyde (δ ~9.5–10.0 ppm). C NMR confirms carbonyl (C=O) and alkene carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ peak for CHO).
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use EN 374-certified gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Avoid proximity to ignition sources due to flammability risks .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich dienophiles.
- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies and regioselectivity.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DCM) to mimic experimental conditions. Validate predictions with experimental kinetics .
Q. What strategies resolve contradictions in reported reaction yields of this compound derivatives?
- Methodological Answer :
- Systematic Variable Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading).
- Replication Studies : Repeat published protocols with strict control of moisture/oxygen levels.
- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data, identify outliers, and assess bias in literature .
Q. What are the challenges in determining stereochemical outcomes of this compound-mediated cyclization reactions?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers.
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
- Crystallographic Analysis : Resolve crystal structures of intermediates to track stereochemical pathways. For example, single-crystal XRD revealed axial chirality in related benzyloxy compounds .
Notes
- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
- Methodological Rigor : Answers integrate experimental and computational approaches, emphasizing reproducibility and validation.
- Safety Compliance : Protocols align with REACH and OSHA standards for hazardous chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
